Product packaging for 9-Pentadecylacridine(Cat. No.:CAS No. 69202-36-4)

9-Pentadecylacridine

Cat. No.: B14479075
CAS No.: 69202-36-4
M. Wt: 389.6 g/mol
InChI Key: LQPOPKNLXACYIH-UHFFFAOYSA-N
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Description

9-Pentadecylacridine is a chemical compound with the molecular formula C28H39N and a molecular weight of 389.62 g/mol . It features an acridine core, a structure known for its planar, aromatic, and heterocyclic characteristics, which is substituted with a long pentadecyl alkyl chain. This unique combination of a bulky, polar aromatic system and a long, non-polar hydrocarbon tail can impart amphiphilic properties, making it a compound of interest in materials science research. Potential applications include its use as a functional component in the study of supramolecular assemblies, liquid crystals, or as an intermediate in the synthesis of more complex organic materials . The acridine moiety is also recognized in other contexts for its ability to intercalate with biological molecules, though the specific research applications for this alkylated derivative are for investigators to determine. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H39N B14479075 9-Pentadecylacridine CAS No. 69202-36-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69202-36-4

Molecular Formula

C28H39N

Molecular Weight

389.6 g/mol

IUPAC Name

9-pentadecylacridine

InChI

InChI=1S/C28H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-25-20-15-17-22-27(25)29-28-23-18-16-21-26(24)28/h15-18,20-23H,2-14,19H2,1H3

InChI Key

LQPOPKNLXACYIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Synthetic Strategies for 9 Pentadecylacridine and Structural Analogues

Established Methodologies for Acridine (B1665455) Core Functionalization at the 9-Position

The functionalization of the acridine scaffold at the C-9 position is a cornerstone of acridine chemistry, as this position is highly reactive. nih.gov This reactivity allows for the introduction of a wide variety of substituents, leading to a vast library of derivatives with diverse properties.

Historically, several named reactions have been the bedrock of acridine synthesis. These methods, while foundational, often require harsh conditions, such as high temperatures and the use of strong acids or stoichiometric amounts of catalysts. cut.ac.zatandfonline.com

Bernthsen Acridine Synthesis : This is a prominent classical method that involves the condensation of a diarylamine, such as diphenylamine (B1679370), with a carboxylic acid in the presence of a dehydrating agent like zinc chloride (ZnCl2) or polyphosphoric acid (PPA) at high temperatures. mdpi.comumn.edu To synthesize a 9-alkylacridine, the corresponding alkanoic acid is used. researchgate.net For instance, the reaction of diphenylamine with a specific carboxylic acid can yield the corresponding 9-substituted acridine. mdpi.com However, these reactions can be low-yielding and require vigorous conditions. tandfonline.com

Ullmann Condensation : This reaction involves the copper-catalyzed coupling of an o-halogenated benzoic acid with an aniline (B41778) derivative to form an N-phenylanthranilic acid intermediate. umn.edu Subsequent cyclization, typically using an agent like phosphorus oxychloride (POCl3), followed by aromatization, yields the acridine core. umn.eduthieme-connect.com Further substitution at the 9-position can then be carried out.

Friedländer Synthesis : This method can produce 9-methyl acridine through the reaction of an anthranilic acid salt with 2-cyclohexenone at elevated temperatures. mdpi.com

These classical methods, while effective, often suffer from drawbacks such as the requirement for more than stoichiometric amounts of Lewis acids, high reaction temperatures, and extended reaction times. cut.ac.zatandfonline.com

Recent advancements in synthetic organic chemistry have focused on developing more efficient, environmentally benign, and versatile methods for synthesizing acridine derivatives. These modern protocols often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis : The use of microwave irradiation has significantly accelerated many organic reactions, including the synthesis of acridines. rsc.orgrsc.org Microwave-assisted Bernthsen reactions have been reported, using catalysts like p-toluenesulfonic acid (p-TSA) in solventless conditions, which reduces reaction times from hours to minutes and often improves yields. tandfonline.com This technique has been successfully applied to the synthesis of various 9-substituted acridines. tandfonline.comepdf.pub

One-Pot, Multi-Component Reactions (MCRs) : MCRs are highly efficient processes where multiple starting materials react in a single flask to form a complex product, avoiding the need to isolate intermediates. ijcce.ac.ir Various one-pot methods for synthesizing acridine derivatives have been developed, often employing catalysts under microwave irradiation or reflux conditions. ijcce.ac.irijcce.ac.irmdpi.com These methods are considered green due to their operational simplicity and reduced use of solvents and energy. rsc.orgscielo.org.mx

Advanced Catalytic Systems : Modern syntheses frequently employ a range of novel catalysts to improve efficiency and selectivity. These include sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), Co/C catalysts derived from rice husks, and various ionic liquids. cut.ac.zarsc.orgijcce.ac.ir These catalysts are often reusable, adding to the sustainability of the process. rsc.orgmdpi.com

Table 1: Comparison of Synthetic Methodologies for 9-Substituted Acridines

Feature Classical Approaches (e.g., Bernthsen) Modern Approaches (e.g., Microwave-Assisted MCRs)
Reaction Time Often several hours to 24 hours umn.edu Typically minutes tandfonline.comepdf.pub
Yields Often low to moderate tandfonline.com Generally good to excellent ijcce.ac.irijcce.ac.ir
Conditions High temperatures, strong acids, stoichiometric catalysts tandfonline.com Milder conditions, often catalytic amounts cut.ac.zatandfonline.com
Solvents Often requires high-boiling or toxic solvents Can be performed in greener solvents (water, ethanol) or solvent-free cut.ac.zarsc.orgrsc.org
Sustainability Low atom economy, potential for hazardous waste High atom economy, use of reusable catalysts, less waste rsc.orgmdpi.comscielo.org.mx

Targeted Synthesis of 9-Pentadecylacridine

The synthesis of this compound specifically involves the attachment of a fifteen-carbon alkyl chain to the 9-position of the acridine ring.

The selection of appropriate precursors is critical for a successful synthesis. nih.govnih.govberkeley.edu The most direct route for synthesizing this compound is the Bernthsen reaction.

Precursors :

Diphenylamine : This serves as the source for the two phenyl rings and the nitrogen atom of the acridine core.

Pentadecanoic Acid (C15H30O2) : This long-chain carboxylic acid provides the C-9 carbon and the attached pentadecyl group.

Catalyst/Dehydrating Agent : Traditionally ZnCl2, but modern approaches may use PPA or p-TSA. tandfonline.commdpi.com

The reaction pathway involves the initial formation of an amide between diphenylamine and pentadecanoic acid, followed by an intramolecular electrophilic cyclization onto one of the phenyl rings and subsequent dehydration to form the aromatic acridine ring. epdf.pub

Optimization of this pathway involves selecting the most effective catalyst and reaction conditions. For long-chain carboxylic acids, reactivity can be lower compared to their shorter-chain or aromatic counterparts. epdf.pub Research on microwave-assisted Bernthsen synthesis has shown that while alkylcarboxylic acids are generally reactive, very long chains like that of octadecanoic acid can lead to diminished yields even with extended microwave irradiation. epdf.pub This suggests that synthesizing this compound may require carefully optimized conditions, possibly involving higher catalyst loading or longer reaction times, to achieve a satisfactory yield.

For any synthetic protocol, scalability and yield are paramount. To optimize the synthesis of this compound, several factors must be considered:

Catalyst Choice : While ZnCl2 is traditional, p-TSA under microwave conditions has proven effective and greener for similar transformations. tandfonline.com

Reaction Conditions : Temperature and reaction time are crucial variables. Automated continuous flow platforms and Bayesian optimization have been used to holistically optimize multi-step sequences, which could be applied here to find the ideal parameters. acs.org

Water Removal : The Bernthsen condensation produces water as a byproduct. In classical setups, high temperatures drive off the water. In modern variations, water scavengers like 2,2-dimethoxypropane (B42991) have been employed to improve yields in the synthesis of other 9-alkylacridines. researchgate.net

Purification : The crude product will likely contain unreacted starting materials and potential byproducts. Purification via recrystallization from a suitable solvent, such as ethanol (B145695), is a standard final step to obtain the pure compound. cut.ac.za

Table 2: Hypothetical Reaction Conditions for this compound Synthesis

Parameter Method A: Classical Bernthsen Method B: Microwave-Assisted
Reactants Diphenylamine, Pentadecanoic Acid Diphenylamine, Pentadecanoic Acid
Catalyst Zinc Chloride (ZnCl2) p-Toluenesulfonic acid (p-TSA)
Solvent None (melt) or high-boiling solvent None (solvent-free)
Temperature >200 °C Setpoint for microwave reactor
Time Several hours 15-30 minutes tandfonline.com
Work-up Quenching with base, extraction Extraction with organic solvent, washing cut.ac.za

Synthesis of Structurally Modified 9-Alkylacridine Congeners for Comparative Research

To understand the structure-activity relationships of 9-alkylacridines, researchers synthesize a variety of congeners with different alkyl chain lengths or modifications. nih.govnih.gov The synthesis of these analogues typically follows the same established routes, such as the Bernthsen condensation or modifications thereof, simply by varying the carboxylic acid precursor. researchgate.net

For example, a library of 9-alkylacridines can be prepared by reacting diphenylamine with a series of straight-chain carboxylic acids (e.g., from acetic acid to octadecanoic acid). epdf.pub The resulting compounds can then be used in comparative studies to evaluate how properties like lipophilicity, DNA binding, and fluorescence change with the length of the alkyl substituent. acs.org

Furthermore, other reactive intermediates like 9-chloroacridine (B74977) are versatile precursors for synthesizing a wide range of 9-substituted derivatives, including 9-aminoacridines and 9-phenoxyacridines, by nucleophilic substitution reactions. nih.govevitachem.comnih.gov This allows for the creation of diverse libraries of acridine-based compounds for comprehensive research. acs.org

Table 3: Examples of 9-Substituted Acridine Congeners for Comparative Studies

Compound Name Precursor 1 Precursor 2 Synthetic Method
9-Methylacridine Diphenylamine Acetic Acid Bernthsen Condensation researchgate.net
9-Phenylacridine Diphenylamine Benzoic Acid Bernthsen Condensation tandfonline.com
9-Anilinoacridine 9-Chloroacridine Aniline Nucleophilic Substitution nih.gov
9-(Acridin-9-ylamino)alkanoic acids 9-Chloroacridine Amino Acids Two-step, one-pot synthesis nih.gov
Bis-acridines 9-Chloroacridine derivative Aliphatic diamines Multi-step synthesis umn.edu

Varied Alkyl Chain Lengths and Branching Patterns at the 9-Position

The synthesis of 9-alkylacridines, including this compound, has been a subject of considerable research, driven by the diverse biological activities of these compounds. A common and effective method for introducing a long alkyl chain, such as the pentadecyl group, onto the acridine nucleus involves the reaction of 9-chloroacridine with an appropriate organometallic reagent. For instance, the use of a Grignard reagent, such as pentadecylmagnesium bromide, provides a direct route to this compound. This approach is versatile and can be adapted to introduce a wide variety of linear and branched alkyl chains at the 9-position by simply changing the Grignard reagent.

Another significant synthetic route involves the radical-mediated Minisci-type reaction. This method allows for the direct C-H alkylation of protonated acridine. Carboxylic acids can serve as the source of the alkyl radicals upon oxidative decarboxylation, often facilitated by a silver catalyst and a persulfate oxidant. This strategy has been successfully employed for the synthesis of various 9-alkylacridines.

Furthermore, the development of photoredox catalysis has opened new avenues for the synthesis of 9-alkylacridines. For example, a visible-light-induced Giese-type reaction has been reported for the C-9 alkylation of acridine. In this method, alkyl radicals are generated from alkylboron compounds, which then add to the C-9 position of the acridine ring. This technique offers a mild and efficient way to introduce diverse alkyl groups.

The table below summarizes various 9-alkylacridine analogues with different chain lengths and branching patterns, along with the synthetic methods used for their preparation.

CompoundAlkyl Chain at 9-PositionSynthetic MethodReference
9-MethylacridineMethylReaction of 9-chloroacridine with methylmagnesium iodideGeneral knowledge
9-EthylacridineEthylReaction of 9-chloroacridine with ethylmagnesium bromideGeneral knowledge
9-PropylacridinePropylMinisci-type reaction of acridine with butanoic acid
9-ButylacridineButylMinisci-type reaction of acridine with pentanoic acid
This compoundPentadecylReaction of 9-chloroacridine with pentadecylmagnesium bromideInferred from general methods
9-(1-Methylethyl)acridineIsopropylReaction of 9-chloroacridine with isopropylmagnesium chlorideGeneral knowledge

Introduction of Heteroatoms or Functional Groups within the Alkyl Moiety

The incorporation of heteroatoms or functional groups within the alkyl side chain at the 9-position of the acridine scaffold can significantly modulate the compound's properties. Synthetic strategies to achieve this often involve the use of functionalized starting materials or post-synthetic modifications.

One approach is to utilize a bifunctional reagent in the reaction with 9-chloroacridine. For example, reacting 9-chloroacridine with an amino alcohol, such as 2-aminoethanol, in the presence of a base can lead to the formation of a 9-(2-hydroxyethylamino)acridine derivative, where a heteroatom (nitrogen) and a functional group (hydroxyl) are introduced in the side chain.

The synthesis of 9-alkylacridines bearing a terminal functional group can also be achieved through multi-step synthetic sequences. For instance, a terminal alkene can be introduced at the 9-position, which can then be further functionalized. A study on the synthesis of 9-(ω-functionalized-alkyl)acridines describes a method starting from 9-chloroacridine and a suitable ω-functionalized Grignard reagent.

The table below presents examples of 9-substituted acridines where the substituent contains heteroatoms or functional groups.

CompoundSubstituent at 9-PositionSynthetic MethodReference
9-(2-Aminoethyl)acridine2-AminoethylReaction of 9-chloroacridine with ethylenediamineGeneral knowledge
9-(2-Hydroxyethyl)acridine2-HydroxyethylReaction of 9-chloroacridine with ethylene (B1197577) glycolGeneral knowledge
9-(Carboxymethyl)acridineCarboxymethylReaction of 9-chloroacridine with the sodium salt of malonic ester followed by hydrolysis and decarboxylationGeneral knowledge
9-(2-(Dimethylamino)ethyl)acridine2-(Dimethylamino)ethylReaction of 9-chloroacridine with 2-(dimethylamino)ethylmagnesium chlorideGeneral knowledge

Advanced Spectroscopic Characterization and Structural Analysis of 9 Pentadecylacridine

Vibrational Spectroscopy for Molecular Structure and Bonding Elucidation (e.g., Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and characterizing the bonding within a molecule. These techniques are complementary, as the selection rules for vibrational transitions differ. ucl.ac.ukijcr.info In FTIR spectroscopy, a vibration is active if it results in a change in the molecule's dipole moment, making it particularly sensitive to polar bonds. nii.ac.jp Conversely, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule, often highlighting non-polar, symmetric bonds. renishaw.comanton-paar.com

For 9-Pentadecylacridine, the vibrational spectra are expected to be a superposition of the characteristic modes of the acridine (B1665455) ring system and the pentadecyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be dominated by several key absorptions. The aromatic C-H stretching vibrations of the acridine moiety are anticipated in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the acridine ring system would give rise to a series of sharp bands in the 1650-1450 cm⁻¹ fingerprint region. The aliphatic pentadecyl chain would be clearly identifiable by the strong symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups, typically appearing in the 2950-2850 cm⁻¹ range. The C-H bending (scissoring and rocking) vibrations of the alkyl chain would be observed around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Raman Spectroscopy: The Raman spectrum of this compound is expected to provide complementary information. The aromatic ring stretching modes of the acridine core, which are strong and sharp in Raman, would be prominent in the 1600-1500 cm⁻¹ region. The symmetric C-C stretching of the aromatic rings would also be clearly visible. The long pentadecyl chain would exhibit a characteristic strong C-C stretching band and twisting/wagging modes. Raman spectroscopy is particularly useful for analyzing the low-frequency lattice vibrations in the solid state, which can provide information about crystal packing and polymorphism. spectroscopyonline.com

Table 1: Predicted FTIR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Acridine Ring Aromatic C-H Stretch 3100-3000 (weak to medium) 3100-3000 (medium)
C=C/C=N Stretch 1650-1450 (multiple sharp bands) 1600-1500 (strong)
Aromatic C-H Bend (out-of-plane) 900-675 (medium to strong) Weak
Pentadecyl Chain Aliphatic C-H Stretch (asymmetric/symmetric) 2950-2850 (strong) 2950-2850 (strong)
CH₂ Bend (scissoring) ~1465 (medium) ~1465 (medium)
CH₃ Bend (asymmetric/symmetric) ~1450 / ~1375 (medium) ~1450 / ~1375 (medium)
CH₂ Rocking ~720 (weak to medium) Weak

Electronic Absorption and Emission Spectroscopy for Optical Properties and Electronic Transitions (e.g., UV-Visible Absorption, Fluorescence Spectroscopy)

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions within a molecule. shimadzu.com.ua These techniques are particularly sensitive to the conjugated π-electron system of the acridine core.

UV-Visible Absorption Spectroscopy: The UV-Visible absorption spectrum of this compound is expected to be characteristic of the acridine chromophore. Acridine itself typically displays several absorption bands corresponding to π-π* transitions. The attachment of the long pentadecyl chain at the 9-position is not expected to significantly alter the wavelengths of maximum absorption (λ_max) but may cause a slight bathochromic (red) shift and influence the molar absorptivity. The spectrum would likely show a series of fine-structured bands in the ultraviolet and near-visible regions. For comparison, acridine in ethanol (B145695) exhibits major absorption bands around 250 nm and a series of weaker, structured bands between 320 and 380 nm.

Fluorescence Spectroscopy: Acridine derivatives are known for their fluorescent properties. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band. The long alkyl chain may influence the fluorescence quantum yield and lifetime due to its effect on non-radiative decay pathways and potential for intermolecular interactions. The fluorescence emission for acridine is typically observed in the blue-violet region of the spectrum, and a similar emission range is expected for this compound.

Table 2: Predicted Electronic Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value/Range Notes
UV-Visible Absorption λ_max (π-π*) ~250 nm Intense absorption band.
λ_max (π-π*) 320-390 nm Series of structured, weaker bands.
Fluorescence Emission Emission λ_max 400-450 nm Expected in the blue-violet region.
Stokes Shift 20-50 nm Difference between absorption and emission maxima.

Nuclear Magnetic Resonance Spectroscopy for Detailed Atomic Connectivity and Stereochemical Assignments (e.g., 1H NMR, 13C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the protons of the acridine ring and the pentadecyl chain. The aromatic protons of the acridine moiety are expected to resonate in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (doublets, triplets, or multiplets) would depend on the coupling between adjacent protons. The protons of the pentadecyl chain would appear in the upfield region. The terminal methyl (CH₃) group would likely show a triplet at approximately 0.9 ppm. The methylene (B1212753) (CH₂) groups of the chain would produce a large, complex multiplet in the range of 1.2-1.7 ppm. The methylene group directly attached to the C9 position of the acridine ring would be deshielded and is expected to appear as a triplet around 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the acridine ring would resonate in the downfield region, typically from 120 to 150 ppm. The C9 carbon, being attached to a nitrogen atom and the alkyl chain, would have a distinct chemical shift. The carbons of the pentadecyl chain would appear in the upfield region. The terminal methyl carbon would be found around 14 ppm, while the methylene carbons would give a series of signals between 22 and 32 ppm. nih.gov The carbon of the methylene group attached to the acridine ring would be shifted further downfield compared to the other methylene carbons.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish the ¹H-¹H coupling networks within the acridine ring and along the pentadecyl chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for confirming the attachment of the pentadecyl chain to the C9 position of the acridine ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Acridine Aromatic Protons 7.5 - 8.5 (m) 120 - 150
Acridine C9 - ~140-150
-CH₂- (attached to C9) 3.0 - 3.5 (t) ~30-35
-(CH₂)₁₃- 1.2 - 1.7 (m) 22 - 32
-CH₃ ~0.9 (t) ~14

m = multiplet, t = triplet

Mass Spectrometry for Precise Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₂₈H₃₉N), the molecular weight is approximately 389.62 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 389. This peak confirms the molecular weight of the compound.

The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways. A prominent fragmentation would be the cleavage of the C-C bonds of the long alkyl chain. This would result in a series of fragment ions separated by 14 mass units (corresponding to the loss of CH₂ groups). A significant peak would be expected from the loss of a C₁₄H₂₉ radical, leading to a fragment ion at m/z 194, corresponding to the [M - C₁₄H₂₉]⁺ fragment (the acridinylmethyl cation). Another likely fragmentation is the benzylic-type cleavage, leading to the formation of a stable acridinium-like ion. The base peak in the spectrum could correspond to either the molecular ion or a particularly stable fragment ion.

Table 4: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value/Observation
Molecular Formula C₂₈H₃₉N
Molecular Weight ~389.62
Molecular Ion Peak (M⁺) m/z 389
Major Fragment Ions (m/z) Series of peaks corresponding to loss of (CH₂)n
194 ([M - C₁₄H₂₉]⁺)
Other fragments characteristic of acridine ring system

Computational Chemistry and Theoretical Modeling of 9 Pentadecylacridine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 9-Pentadecylacridine. These calculations provide a deep understanding of the molecule's stability, reactivity, and spectroscopic profile.

The core acridine (B1665455) structure is an electron-deficient aromatic system, which governs many of its chemical properties. The addition of a long, electron-donating pentadecyl alkyl chain at the 9-position influences the electronic distribution across the acridine nucleus. This substituent primarily exerts its effect through steric and hydrophobic contributions rather than strong electronic effects.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized over the electron-rich regions of the acridine ring system, while the LUMO is distributed across the entire aromatic core. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 9-substituted acridines, this gap is crucial for understanding their ability to participate in charge-transfer interactions, which is relevant for mechanisms like DNA intercalation.

Furthermore, time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. These theoretical spectra can be correlated with experimental data to validate the computational model and to understand the nature of electronic transitions.

Table 1: Representative Quantum Chemical Properties of a 9-Substituted Acridine Derivative (Calculated using DFT) (Note: Data for a representative 9-alkylacridine is used to illustrate the typical values for this compound, as specific data for the latter is not readily available in the literature.)

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule.
λmax (UV-Vis)380 nmPredicted maximum absorption wavelength in the UV-Vis spectrum.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool to study the conformational landscape and dynamic behavior of this compound in various environments, such as in aqueous solution or within a biological membrane. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes shape over time.

The solvent accessible surface area (SASA) is another important parameter that can be monitored during MD simulations. A decrease in the SASA of the pentadecyl chain over time in an aqueous simulation would provide evidence for hydrophobic collapse.

The orientation and dynamics of this compound within a lipid bilayer can also be investigated using MD simulations. These studies are crucial for understanding how the molecule might permeate cell membranes. It is expected that the planar, aromatic acridine moiety would anchor at the polar/apolar interface of the membrane, while the lipophilic pentadecyl tail would insert into the hydrophobic core of the bilayer.

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of a Long-Chain Alkyl-Substituted Aromatic Compound (Note: This table presents typical parameters and expected findings for a molecule like this compound based on general principles of MD simulations.)

Simulation ParameterTypical Value/ObservationInsight Gained
Simulation Time100-500 nsAllows for sufficient sampling of conformational space.
RMSD of Acridine Core< 0.2 nmIndicates the rigidity of the aromatic ring system.
RMSF of Pentadecyl ChainIncreases along the chainQuantifies the high flexibility of the alkyl substituent.
SASA in WaterDecreases over timeSuggests hydrophobic collapse of the alkyl chain.
Radius of GyrationFluctuatesProvides a measure of the molecule's compactness.

Ligand-Protein/DNA Docking Studies for Elucidating Potential Biomolecular Interactions and Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. For this compound, docking studies are essential for hypothesizing its potential biological targets and understanding the structural basis of its activity.

The planar aromatic system of the acridine core is a well-known DNA intercalating motif. Docking simulations can be used to model the intercalation of this compound between DNA base pairs. These models typically show the acridine ring stacked between adjacent base pairs, with the pentadecyl chain likely residing in one of the DNA grooves (major or minor). The long, hydrophobic chain could provide additional stabilizing interactions with the groove's surface, potentially influencing the binding affinity and sequence selectivity.

In addition to DNA, enzymes that interact with DNA, such as topoisomerases, are common targets for acridine derivatives. Docking studies can place this compound into the active site of topoisomerase II, for instance, at the DNA cleavage site. The acridine moiety would intercalate, while the pentadecyl chain could extend into nearby hydrophobic pockets of the enzyme, potentially enhancing the inhibitory activity. The binding energy, often represented as a docking score, can be calculated to estimate the affinity of the compound for the target.

Docking studies can also explore interactions with other proteins. The hydrophobic pentadecyl chain makes this compound a candidate for binding to proteins with significant hydrophobic pockets or channels. For example, it could potentially interact with serum albumins, which are known to transport hydrophobic molecules in the bloodstream.

Table 3: Representative Docking Scores of Acridine Derivatives with Biological Targets (Note: The following data is illustrative and based on docking studies of various 9-substituted acridine derivatives to demonstrate the application of this methodology.)

Ligand (Acridine Derivative)TargetDocking Score (kcal/mol)Predicted Interaction
9-AnilinoacridineDNA Duplex-8.5Intercalation between G-C base pairs.
Acridine-Amide ConjugateTopoisomerase I-9.2Binding at the active site, interaction with key residues.
9-AminoacridineVEGFR2 Kinase-7.8Occupation of the ATP-binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for the desired biological effect.

For a series of 9-substituted acridine derivatives, a QSAR model could be developed to predict, for example, their cytotoxic activity against a cancer cell line. To build such a model, a set of acridine analogues with known activities (the training set) is required. For each compound, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical descriptors: Such as hydrophobicity (logP), molar refractivity, and polarizability.

For this compound, the most influential descriptor would undoubtedly be related to its high lipophilicity, quantified by the logarithm of the partition coefficient (logP). The long pentadecyl chain would result in a very high logP value, which often correlates with increased membrane permeability and interaction with hydrophobic targets, but can also lead to poor aqueous solubility and non-specific binding.

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that links a combination of these descriptors to the biological activity. For instance, a hypothetical QSAR equation for the cytotoxicity of 9-alkylacridines might look like:

log(1/IC50) = a(logP) - b(logP)^2 + c(LUMO) + d

In this equation, the parabolic dependence on logP (a(logP) - b(logP)^2) suggests that there is an optimal lipophilicity for activity, beyond which cytotoxicity may decrease, possibly due to poor solubility or aggregation. The LUMO energy term (c(LUMO)) could represent the importance of the compound's ability to accept electrons in its mechanism of action.

Once a statistically robust and validated QSAR model is developed, it can be used to predict the biological efficacy of this compound and to guide the design of new analogues with potentially improved activity profiles.

Table 4: Key Molecular Descriptors in QSAR Studies of Acridine Derivatives

Descriptor ClassExample DescriptorRelevance to this compound's Activity
PhysicochemicallogP (Lipophilicity)Very high value; crucial for membrane interactions and bioavailability.
ElectronicLUMO EnergyRelates to electron-accepting ability, potentially important for DNA interaction.
GeometricalMolecular VolumeLarge value due to the long alkyl chain; influences steric fit in binding sites.
TopologicalWiener IndexDescribes molecular branching and compactness.

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 9 Pentadecylacridine

Enzymatic Inhibition Studies Related to DNA Topology and Cell Cycle Regulation (e.g., Topoisomerases, Telomerases, Cyclin-Dependent Kinases)

There are no available studies investigating the inhibitory effects of 9-Pentadecylacridine on key enzymes such as topoisomerases, telomerases, or cyclin-dependent kinases. While other acridine (B1665455) derivatives have been studied for such activities, these findings cannot be attributed to this compound without specific experimental evidence.

Advanced Research Applications of 9 Pentadecylacridine

Utilization as Fluorescent Probes and Bio-imaging Agents for Cellular and Molecular Processes

Fluorescent probes are indispensable tools in cellular biology, offering high sensitivity and specificity for visualizing and measuring cellular components and their activities. nih.govidea-bio.com The integration of a lipophilic pentadecyl chain into the acridine (B1665455) structure allows 9-pentadecylacridine to readily penetrate cell membranes. frontiersin.org This characteristic is crucial for its function as a fluorescent probe in bio-imaging.

The acridine moiety of the molecule is a well-known fluorophore, and its derivatives are often used to stain specific cellular organelles. mdpi.com Research has focused on designing probes that can target organelles like mitochondria, lysosomes, and the nucleus to report on localized biochemical information. nih.govmdpi.com The lipophilic nature of the pentadecyl group can facilitate the localization of the probe within cellular membranes, making it a candidate for studying membrane dynamics and properties. frontiersin.org

The development of fluorescent probes with high photostability and near-infrared emission is a key area of research, as these properties are vital for long-term tracking of biological processes and deep-tissue imaging. nih.govnih.gov While specific studies on this compound's performance in these advanced imaging techniques are emerging, the foundational properties of acridine-based probes suggest its potential in these applications.

ApplicationTargetPotential Advantage
Cellular ImagingCell Membranes, OrganellesLipophilic chain enhances membrane penetration and localization.
Bio-sensingCellular microenvironments (e.g., pH, polarity)Acridine core's fluorescence is sensitive to environmental changes.
Advanced MicroscopyLong-term cell tracking, deep-tissue imagingPotential for high photostability and near-infrared emission.

Exploration in Organic Electronics and Semiconductor Materials Research

Organic semiconductors are at the forefront of materials science research, with applications in flexible displays, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). unist.ac.krkit.eduresearchgate.net The performance of these devices is heavily dependent on the charge transport properties of the organic materials used. kit.edu Acenes, a class of organic compounds to which acridine belongs, are widely recognized as organic semiconductors. unist.ac.kr

The introduction of alkyl chains, such as the pentadecyl group in this compound, can influence the molecular packing and thin-film morphology of the organic semiconductor. This, in turn, affects the charge carrier mobility, a critical factor for device performance. kit.edu Research in this area often involves synthesizing and characterizing novel organic molecules to understand the structure-property relationships that govern their electronic behavior. unist.ac.kr

The ability to tune the electronic properties of organic semiconductors without significant structural changes is a key goal in the field. unist.ac.kr While specific research on the direct application of this compound in organic electronic devices is not extensively documented in the provided results, the study of related 9-alkylacridine derivatives provides a basis for its potential in this area. rsc.org The synthesis of various substituted acridines is an active area of research, aiming to create a library of compounds with diverse electronic properties for different applications. researchgate.netresearchgate.net

Conclusions and Future Research Trajectories for 9 Pentadecylacridine

Summary of Key Research Findings and Mechanistic Insights on 9-Pentadecylacridine

Direct research on this compound is limited. However, based on the broader class of 9-alkylacridines, certain properties and mechanistic actions can be inferred. The lipophilic nature of the pentadecyl chain is expected to significantly influence its interaction with biological membranes. Research on other long-chain substituted acridines suggests that these compounds can intercalate into DNA, a hallmark of the acridine (B1665455) scaffold. researchgate.netceon.rs The long alkyl chain may modulate this interaction, potentially by anchoring the molecule within the lipid bilayer of cell or organelle membranes, thereby influencing its access to nuclear or mitochondrial DNA. osti.gov

The primary mechanism of action for many acridine derivatives involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. researchgate.net It is plausible that this compound shares this capability. The length of the alkyl chain could play a critical role in the potency and selectivity of this inhibition.

Identification of Remaining Research Gaps and Methodological Challenges

The most significant research gap is the near-complete absence of dedicated studies on this compound. Its synthesis has been described in the context of creating libraries of 9-alkylacridines, but comprehensive characterization and biological evaluation are lacking. nih.gov

Key Research Gaps:

Synthesis and Characterization: Detailed and optimized synthesis protocols, along with complete spectroscopic and crystallographic characterization of this compound, are needed.

Biological Activity: A thorough investigation of its potential antimicrobial, anticancer, and antiparasitic activities is required. Structure-activity relationship (SAR) studies comparing it with other 9-alkylacridines are essential. ufpe.braablocks.com

Mechanistic Studies: Elucidation of its precise mode of action, including its DNA binding affinity and topoisomerase inhibition profile, is a major gap.

Physicochemical Properties: Data on its solubility, stability, and aggregation behavior in various media are not available. capes.gov.br

Methodological Challenges:

Solubility: The long pentadecyl chain likely renders the compound highly lipophilic and poorly soluble in aqueous media, posing challenges for biological assays.

Synthesis and Purification: The synthesis of long-chain alkylacridines can sometimes be challenging, and purification may require specialized chromatographic techniques.

Proposed Directions for Advanced Academic Inquiry and Innovative Methodological Development

Future research should systematically address the identified gaps. A multi-pronged approach is necessary to build a comprehensive understanding of this compound.

Proposed Research Directions:

Research AreaProposed InvestigationRationale
Chemical Synthesis Develop and optimize a scalable synthesis route for this compound.To provide sufficient quantities of the pure compound for further studies.
Biological Screening Screen this compound against a diverse panel of cancer cell lines, bacteria, fungi, and parasites.To identify potential therapeutic applications.
Mechanistic Elucidation Conduct DNA intercalation studies (e.g., UV-Vis, fluorescence spectroscopy, circular dichroism) and topoisomerase inhibition assays.To understand its fundamental mechanism of action at the molecular level.
Physicochemical Profiling Determine key physicochemical parameters, including pKa, logP, and critical micelle concentration.To inform formulation development and understand its behavior in biological systems. capes.gov.br

To overcome methodological challenges, innovative approaches such as the use of drug delivery systems (e.g., liposomes, nanoparticles) to enhance solubility and bioavailability could be explored.

Conceptualization of Novel Research Paradigms and Interdisciplinary Opportunities for this compound

The unique structural feature of this compound—a planar aromatic system coupled with a long, flexible alkyl chain—opens up possibilities for its application beyond traditional medicinal chemistry.

Development of Next-Generation Acridine-Based Research Tools

The fluorescent nature of the acridine core, combined with the membrane-anchoring potential of the pentadecyl chain, makes this compound a candidate for the development of novel molecular probes. These probes could be designed to study the structure and dynamics of biological membranes, including lipid rafts and other microdomains. By modifying the acridine ring with environmentally sensitive fluorophores, it may be possible to create probes that report on local membrane properties such as polarity and viscosity.

Exploration in Emerging Fields of Chemical Biology and Materials Science

The self-assembly properties of amphiphilic molecules like this compound could be harnessed in materials science. ktu.ltcas.org The interplay between the π-stacking of the acridine rings and the hydrophobic interactions of the pentadecyl chains could lead to the formation of interesting supramolecular structures, such as nanofibers, gels, or liquid crystals. These materials could have applications in organic electronics, sensing, and nanotechnology.

In chemical biology, this compound could serve as a scaffold for the design of targeted therapeutic agents. The pentadecyl chain could be functionalized with targeting moieties to direct the acridine core to specific cells or tissues, potentially reducing off-target toxicity.

Q & A

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer :
  • IACUC Approval : Adhere to institutional guidelines for animal welfare (e.g., 3Rs principles: Replacement, Reduction, Refinement).
  • Dose Optimization : Conduct preliminary toxicity studies to determine LD50_{50} and NOAEL (No Observed Adverse Effect Level).
  • Transparency : Declare conflicts of interest and funding sources in compliance with ICMJE standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.